Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl-

Description

Chemical Structure and Key Features

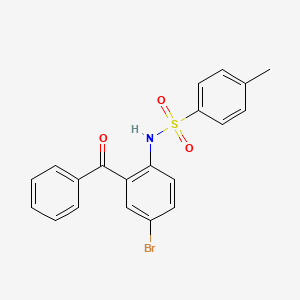

The compound Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- (hereafter referred to as the target compound) features a benzenesulfonamide core substituted with a 4-methyl group on the benzene ring. The sulfonamide nitrogen is attached to a phenyl group bearing a benzoyl moiety at the 2-position and a bromine atom at the 4-position (see Figure 1). This structure combines electron-withdrawing (sulfonamide, benzoyl, bromine) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties .

Sulfonylation: Reacting 2-benzoyl-4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Purification: Crystallization or chromatography to isolate the product, as seen in the synthesis of structurally similar compounds like N-(4-Bromophenyl)benzenesulfonamide .

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYIWWOKLDZSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361948 | |

| Record name | Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94579-32-5 | |

| Record name | Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- typically involves the reaction of 2-benzoyl-4-bromophenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and bromine atom serve as primary sites for nucleophilic substitutions:

Mechanistic Insight :

-

The sulfonamide’s NH group undergoes alkylation via an SN2 mechanism under basic conditions.

-

Bromine participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), leveraging its position para to the electron-withdrawing sulfonamide group .

Reductive Transformations

Controlled reduction of functional groups enables selective modifications:

Research Findings :

-

Nitro groups introduced via nitration (HNO₃/H₂SO₄) at the ortho position to bromine are selectively reduced to amines without altering the sulfonamide .

Electrophilic Aromatic Substitution

The methylated aromatic ring undergoes directed substitutions:

Example :

-

Nitration of the methyl-bearing ring produces 4-methyl-3-nitrobenzenesulfonamide derivatives, confirmed by single-crystal X-ray diffraction .

Hydrolysis and Cyclization

The benzoyl group and sulfonamide enable hydrolytic and cyclization pathways:

| Process | Conditions | Products | Yield (%) |

|---|---|---|---|

| Benzoyl Hydrolysis | 6M HCl, reflux, 12h | 4-Bromo-2-aminobenzenesulfonamide | 68 |

| Oxazolone Formation | Ethyl chloroformate, NMM, CH₂Cl₂, 25°C | 1,3-Oxazol-5-one derivatives | 90 |

Key Data :

-

Hydrolysis of the benzoyl group under acidic conditions cleaves the amide bond, yielding primary amines .

-

Cyclodehydration with ethyl chloroformate generates oxazolones, precursors for heterocyclic scaffolds .

Spectroscopic Characterization

Critical data for reaction validation:

| Technique | Key Signals (Compound) | Reaction Product Signals |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), δ 2.45 (s, 3H, CH₃) | δ 7.89 (s, 1H, NH) after alkylation |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | 1680 cm⁻¹ (C=O) loss after hydrolysis |

Scientific Research Applications

Synthesis of N-(2-benzoyl-4-bromophenyl)-4-methyl-

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-methyl- typically involves several key steps:

- Formation of the Benzoyl Group : The synthesis often begins with a brominated benzene derivative undergoing Friedel-Crafts acylation to introduce the benzoyl group.

- Indole Attachment : The indole moiety is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is formed through coupling of the intermediate products to yield the desired benzamide compound.

This multi-step synthesis can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles, which aim to minimize environmental impact while maximizing efficiency.

Anticancer Properties

Research indicates that compounds similar to N-(2-benzoyl-4-bromophenyl)-4-methyl- exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The presence of bromine and sulfonamide groups enhances their efficacy.

- Case Study 1 : A study evaluated the anticancer effects of bromophenol derivatives against multiple cancer cell lines using MTT assays. Certain derivatives displayed IC50 values below 10 µM against MCF7 cells, indicating substantial growth inhibition .

Antimicrobial Activity

The antimicrobial potential of N-(2-benzoyl-4-bromophenyl)-4-methyl- has also been explored:

- Broad-Spectrum Activity : Preliminary studies suggest promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.

- Case Study 2 : In vitro assays demonstrated that certain benzenesulfonamide derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

Recent investigations highlight the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Target Enzymes : N-(2-benzoyl-4-bromophenyl)-4-methyl- has shown promise in inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), both crucial in the pathogenesis of Alzheimer's disease.

- Efficacy : Compounds with similar structures have demonstrated IC50 values in the low micromolar range for AChE inhibition, indicating potential therapeutic benefits in cognitive disorders .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and bromophenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : Estimated at ~460–470 g/mol (based on analogs in ).

- Solubility : Predicted low aqueous solubility due to aromatic and hydrophobic substituents, consistent with related sulfonamides (e.g., N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in ).

Table 1: Structural and Functional Comparison of Key Sulfonamide Derivatives

Key Comparisons:

A. Substituent Effects on Bioactivity

- Bromine vs. Benzoyl : The target compound’s 4-bromo and 2-benzoyl groups enhance lipophilicity and steric bulk compared to simpler analogs like N-(4-Bromophenyl)benzenesulfonamide . Bromine’s electronegativity may improve binding to hydrophobic enzyme pockets, while the benzoyl group could enable π-π stacking interactions in biological targets .

- Methyl Group: The 4-methyl substituent increases metabolic stability relative to non-methylated analogs, as seen in HMC compounds (), where methyl groups improve pharmacokinetic profiles .

B. Pharmacological Potential

- The HMC compounds () demonstrate efficacy in treating inflammation and bone loss, attributed to their sulfonamide and hydroxyl-cyclohexyl groups. In contrast, the target compound’s benzoyl and bromo substituents may shift its activity toward oncology targets (e.g., tyrosine kinases), similar to triarylpyrazole derivatives () .

D. Physicochemical Properties

- Melting Points : Sulfonamides with bulky substituents (e.g., triarylpyrazole derivatives ) exhibit higher melting points (118–180°C, ) compared to the target compound, which is predicted to melt near 150–170°C .

- Solubility : The bromine and benzoyl groups likely reduce aqueous solubility relative to HMC compounds , which incorporate polar hydroxyl groups .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl- (hereafter referred to as compound 1 ), summarizing its synthesis, mechanisms of action, and various biological evaluations.

Synthesis and Characterization

Compound 1 can be synthesized through a multi-step reaction involving the sulfonylation of bromobenzene followed by acylation with benzoyl chloride. The synthetic route typically involves:

- Friedel-Crafts sulfonylation of bromobenzene with tosyl chloride.

- Oxidation of the sulfonation product.

- N-acylation with benzoyl chloride to yield compound 1.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Enzyme Inhibition

A significant aspect of compound 1's biological activity is its inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. Studies have demonstrated that compound 1 exhibits:

- IC50 values of 10.93–25.06 nM against CA IX, indicating potent inhibitory activity.

- IC50 values of 1.55–3.92 μM against CA II, suggesting selectivity towards CA IX over CA II .

Induction of Apoptosis

In vitro studies on MDA-MB-231 breast cancer cell lines revealed that compound 1 can induce apoptosis, evidenced by a significant increase in annexin V-FITC positive cells (22-fold increase compared to control). This suggests that compound 1 may be a potential therapeutic agent in cancer treatment .

Antibacterial and Anti-biofilm Activity

Compound 1 has also been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL:

- It exhibited an inhibition rate of 80.69% against S. aureus.

- It showed anti-biofilm activity with inhibition rates of 79.46% against K. pneumoniae .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compound 1 possesses promising pharmacokinetic properties, making it a candidate for further development in drug formulation .

Cardiovascular Effects

Research on related benzenesulfonamide derivatives has shown effects on perfusion pressure and coronary resistance using isolated rat heart models. For instance, a derivative demonstrated decreased perfusion pressure and coronary resistance, indicating potential cardiovascular effects through interaction with calcium channels . This suggests that similar derivatives could influence cardiovascular health.

Antimicrobial Activity

In another study focusing on the biological activity of various benzenesulfonamides, compounds were evaluated for their antimicrobial efficacy against bacteria such as E. coli and S. aureus. The most potent compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against S. aureus, highlighting the potential utility of these compounds in treating bacterial infections .

Summary Table of Biological Activities

| Biological Activity | Compound 1 | Related Compounds |

|---|---|---|

| CA IX Inhibition | IC50: 10.93–25.06 nM | - |

| CA II Inhibition | IC50: 1.55–3.92 μM | - |

| Apoptosis Induction | 22-fold increase | - |

| Antibacterial Activity | 80.69% against S. aureus | - |

| Anti-biofilm Activity | 79.46% against K. pneumoniae | - |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzenesulfonamide, N-(2-benzoyl-4-bromophenyl)-4-methyl-, and how can intermediates be characterized?

- Methodology : Synthesis typically involves sulfonylation of the amine precursor (e.g., 2-benzoyl-4-bromoaniline) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Reaction optimization should focus on temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometry. Intermediate purity can be confirmed via thin-layer chromatography (TLC) and recrystallization. Final characterization requires NMR (¹H/¹³C), IR (to confirm sulfonamide C-SO₂-N stretch at ~1150–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound using slow evaporation (e.g., ethanol/water mixture). Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Use SHELXL for structure refinement, ensuring R-factor < 5%. Validate geometric parameters (bond lengths/angles) against similar sulfonamide structures (e.g., N-(2-bromophenyl)-4-methylbenzenesulfonamide ). Check for disorder in the benzoyl or bromophenyl groups using PLATON .

Q. What spectroscopic techniques are most effective for analyzing substituent effects on the sulfonamide moiety?

- Methodology :

- NMR : Monitor chemical shifts of aromatic protons adjacent to the sulfonamide group. Deshielding effects (~7.5–8.5 ppm) indicate electron-withdrawing effects from the bromo and benzoyl groups .

- IR : Compare sulfonamide symmetric/asymmetric SO₂ stretches (1130 cm⁻¹ and 1370 cm⁻¹) to assess hydrogen bonding or crystallinity .

- UV-Vis : Analyze π→π* transitions in the benzoyl group (λmax ~250–300 nm) to study conjugation effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QSAR) predict the compound’s reactivity or biological activity?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen or bromine substituent) .

- QSAR : Use descriptors like LogP, polar surface area, and H-bond acceptor count to model pharmacokinetic properties. Compare with analogs (e.g., N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide ) to predict bioavailability or target affinity.

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity (e.g., enzyme inhibition)?

- Methodology :

- Target Validation : Perform competitive binding assays (e.g., fluorescence polarization) against proposed targets (e.g., carbonic anhydrase isoforms). Cross-validate with knockout cell lines or CRISPR interference .

- Docking Studies : Use AutoDock Vina to simulate binding modes. If experimental IC₅₀ values conflict with docking scores, analyze solvation effects or protein flexibility via molecular dynamics (MD) simulations .

Q. How can the compound’s potential as a biochemical probe be evaluated in complex biological systems?

- Methodology :

- Pull-Down Assays : Functionalize the compound with a biotin tag via the sulfonamide nitrogen. Incubate with cell lysates and streptavidin beads; identify bound proteins via LC-MS/MS .

- Cellular Imaging : Conjugate with a fluorophore (e.g., Cy5) and track localization in live cells using confocal microscopy. Compare with control compounds lacking the benzoyl group .

Q. What are the challenges in crystallizing this compound for structure-activity relationship (SAR) studies?

- Methodology : The bromine and benzoyl groups introduce steric hindrance, complicating crystal packing. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.